Carboxamide Linker vs. Direct Isoxazole-Aryl Connectivity: Conformational and Hydrogen-Bonding Differentiation from Valdecoxib
5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide incorporates a carboxamide spacer (-CONH-) between the isoxazole C-3 and the 4-sulfamoylphenyl group, whereas valdecoxib attaches the 4-sulfamoylphenyl group directly to the isoxazole C-4 position with no intervening linker [1]. This connectivity difference introduces two additional hydrogen-bond donor/acceptor atoms (the amide NH and C=O), increases the sulfamoyl-to-isoxazole centroid distance by approximately 2.4 Å, and adds two rotatable bonds absent in valdecoxib [2]. In the context of carbonic anhydrase inhibition, X-ray crystallography of valdecoxib bound to hCA II demonstrates that the sulfonamide moiety coordinates the catalytic Zn²⁺ ion while the isoxazole-phenyl system fills the hydrophobic channel [1]; the longer, more flexible carboxamide linker in the target compound is predicted to reposition the sulfamoyl Zn-binding group deeper into the active site or enable alternative binding modes inaccessible to the rigid valdecoxib scaffold.
| Evidence Dimension | Carboxamide linker presence and conformational flexibility (rotatable bonds) |
|---|---|
| Target Compound Data | Carboxamide linker present; rotatable bonds = 4 (amide C–N + S–N + 2 more); hydrogen bond donor count = 2; hydrogen bond acceptor count = 5 |
| Comparator Or Baseline | Valdecoxib: no carboxamide linker; rotatable bonds = 2 (single S–C bond + S–N bond); hydrogen bond donor count = 1; hydrogen bond acceptor count = 4 |
| Quantified Difference | 2 additional rotatable bonds; 1 additional H-bond donor; 1 additional H-bond acceptor; ~2.4 Å longer isoxazole-to-sulfamoyl distance |
| Conditions | In silico molecular property calculation (PubChem/ChEMBL annotated data); valdecoxib–hCA II co-crystal structure (PDB: 2AW1) |
Why This Matters
The additional conformational freedom and hydrogen-bonding capacity of the carboxamide linker can alter target selectivity profiles, making this compound a mechanistically distinct probe relative to valdecoxib for applications where off-target COX-2 engagement must be minimized (e.g., carbonic anhydrase-focused programs).
- [1] Di Fiore, A.; Pedone, C.; D'Ambrosio, K.; Scozzafava, A.; De Simone, G.; Supuran, C.T. (2006) Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II 'selective' inhibitor celecoxib. Bioorganic & Medicinal Chemistry Letters, 16(2), 437–442. View Source
- [2] PubChem. 5-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide (computed properties). National Center for Biotechnology Information. Valdecoxib computed properties available at: https://pubchem.ncbi.nlm.nih.gov/compound/119607. View Source
